2-(2-Piperidinyl)acetamide hydrochloride

Asymmetric synthesis Chiral resolution Medicinal chemistry

Researchers developing asymmetric syntheses or methylphenidate-related analytical methods often face supply inconsistency with 2-substituted piperidine building blocks. This racemic 2-(2-piperidinyl)acetamide hydrochloride provides a well-defined chiral scaffold with distinct hydrogen-bond donor geometry, eliminating risks of positional isomer misassignment. • C-2 chiral center enables enantioselective derivatization and diastereomeric salt resolution. • HCl salt ensures solid-state stability at room temperature, unlike the free base that requires cold storage. • Purity: 95% (mode across major suppliers); MW: 178.66 g/mol; HBD count: 3 (salt) vs. 1 for N-substituted isomer.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 118950-81-5
Cat. No. B1374700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Piperidinyl)acetamide hydrochloride
CAS118950-81-5
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC(=O)N.Cl
InChIInChI=1S/C7H14N2O.ClH/c8-7(10)5-6-3-1-2-4-9-6;/h6,9H,1-5H2,(H2,8,10);1H
InChIKeyYLWDMCVUWPXFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Piperidinyl)acetamide hydrochloride: Structural and Procurement Profile


2-(2-Piperidinyl)acetamide hydrochloride (CAS 118950-81-5) is a racemic piperidine-2-acetamide building block supplied as the hydrochloride salt with a molecular weight of 178.66 g/mol and molecular formula C₇H₁₅ClN₂O [1]. The compound features a chiral center at the 2-position of the piperidine ring, which is a key structural differentiator from the more common N-substituted piperidine acetamide isomers. It is commercially available as a solid with typical purity specifications of 95% (with select vendors offering 97%), and is supplied by multiple global chemical suppliers including Sigma Aldrich (via ChemBridge), Hit2Lead, AKSci, CymitQuimica, and Leyan . The computed LogP is -0.02 and the topological polar surface area is 55.1 Ų [1]. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly as a precursor or structural analog in the methylphenidate synthesis pathway, where 2-phenyl-2-(piperidin-2-yl)acetamide is a key intermediate [2].

Racemic 2-substituted piperidine acetamide scaffold with C-2 stereogenic center for asymmetric synthesis workflows
Hydrochloride salt form enables ambient-temperature handling and solid storage
Unsubstituted minimal scaffold supports unambiguous SAR exploration and fragment elaboration

Substitution Risks: 2-(2-Piperidinyl)acetamide vs. Analogs


Generic substitution of 2-(2-piperidinyl)acetamide hydrochloride (CAS 118950-81-5) with structurally related piperidine acetamides carries material risk due to three irreducible differentiation axes. First, the 2-substitution pattern on the piperidine ring introduces a chiral center absent in the N-substituted isomer 2-(piperidin-1-yl)acetamide (CAS 58479-94-0), fundamentally altering the compound's utility in asymmetric synthesis and chiral resolution applications . Second, the hydrochloride salt form provides distinct handling, solubility, and stability characteristics compared to the free base (CAS 98428-31-0); the salt is a solid stable at room temperature, whereas the free base requires refrigerated storage (2–8°C) . Third, the hydrogen bond donor count differs between the 2-substituted (2 HBD for free base, 3 with HCl counterion) and the N-substituted isomer (1 HBD), directly impacting molecular recognition, crystal engineering, and supramolecular assembly outcomes [1]. These differences are not trivial and, when overlooked, can lead to failed synthetic routes, erroneous biological screening results, or irreproducible crystallization behavior.

Positional isomer (N-substituted)
Removes the chiral center, limiting asymmetric synthesis and chiral resolution. Chiral workflows may not transfer.
Free base form
Requires refrigerated storage (2–8°C) and has different HBD count, altering crystal engineering and handling.
Phenyl-substituted analog
Higher molecular weight and steric hindrance may confound SAR interpretation; not a direct substitute for minimal scaffold programs.

2-(2-Piperidinyl)acetamide hydrochloride: Key Differentiation Evidence


Chiral Center: 2- vs. N-Substituted Piperidine Acetamides

2-(2-Piperidinyl)acetamide hydrochloride contains a stereogenic center at the 2-position of the piperidine ring (confirmed as RACEMIC by vendor specification), enabling its use as a substrate for chiral resolution, enantioselective synthesis, and diastereomeric salt formation . In contrast, the N-substituted positional isomer 2-(piperidin-1-yl)acetamide (CAS 58479-94-0 / 1622-87-3) lacks any chiral center at the point of acetamide attachment, rendering it unsuitable for applications requiring stereochemical differentiation . The presence of this single chiral center is the critical determinant for downstream derivatization: patent literature explicitly describes 2-substituted piperidine acetamides as substrates for stereoisomer resolution processes, whereas N-substituted analogs are not mentioned in this context [1].

Chiral Center
Reported
1 stereogenic center (racemate) vs. 0 (achiral N-substituted isomer)
Supports asymmetric synthesis workflow selection
Patent literature confirms resolution via diastereomeric salts
Asymmetric synthesis Chiral resolution Medicinal chemistry

Salt Form Stability: HCl Salt vs. Free Base Storage

The hydrochloride salt of 2-(2-piperidinyl)acetamide (CAS 118950-81-5) is specified for storage at ambient/room temperature and is a solid at standard conditions . The corresponding free base, 2-(piperidin-2-yl)acetamide (CAS 98428-31-0), requires refrigerated storage conditions (sealed, dry, 2–8°C) to maintain stability . This differential storage requirement reflects the enhanced solid-state stability conferred by salt formation. Additionally, the hydrochloride salt has a molecular weight of 178.66 g/mol [1] compared to 142.2 g/mol for the free base, which must be accounted for in stoichiometric calculations during synthesis.

Salt Form Stability
Reported
HCl salt: ambient storage vs. free base: 2–8°C; MW +36.46 g/mol
Ambient handling simplifies synthetic workflows
Vendor-specified storage conditions
Chemical stability Salt selection Laboratory handling

Hydrogen Bond Donor Profile: 2-Substituted vs. N-Substituted Isomer

The hydrogen bond donor (HBD) count differs materially between the 2-substituted and 1-substituted piperidine acetamide isomers, with implications for crystal packing, co-crystal design, and receptor-ligand interactions. The target compound (as the HCl salt) presents 3 HBDs (the protonated piperidine nitrogen, plus two amide N–H protons) [1]. The free base form has 2 HBDs. In contrast, the N-substituted isomer 2-(piperidin-1-yl)acetamide has only 1 HBD (the amide –NH₂) because the piperidine nitrogen is tertiary and cannot donate a hydrogen bond . The topological polar surface area also differs: 55.1 Ų for the 2-substituted compound [1] versus a computed PSA of approximately 46.3 Ų for the N-substituted isomer , reflecting different polarity and potential for polar interactions.

HBD Profile
Reported
HBD 3 (salt) vs. 1 (N-substituted); TPSA +8.8 Ų
Governs co-crystal design and supramolecular recognition
Computed PubChem properties
Supramolecular chemistry Crystal engineering Molecular recognition

Scaffold Minimalism: Unsubstituted vs. Phenyl-Substituted Analog

2-(2-Piperidinyl)acetamide hydrochloride (MW 178.66) represents the minimal unsubstituted scaffold of the 2-piperidineacetamide class, lacking the α-phenyl substituent present in 2-phenyl-2-(piperidin-2-yl)acetamide (CAS 19395-39-2, MW 218.29) [1]. This structural simplification reduces molecular weight by 39.63 g/mol (≈18%) and eliminates the steric bulk and π-stacking capacity of the phenyl ring. The unsubstituted scaffold provides a cleaner starting point for systematic SAR exploration: the 2-position acetamide arm and the piperidine nitrogen are the sole functionalization handles, enabling unambiguous interpretation of substitution effects. The phenyl-substituted analog is predominantly employed as a methylphenidate synthetic intermediate and as a certified reference material for forensic drug analysis [2], whereas the unsubstituted scaffold is positioned as a versatile building block for diverse medicinal chemistry programs .

Scaffold Minimalism
Reported
MW 178.66 vs. 218.29 (phenyl-substituted); 0 aromatic rings
Enables unambiguous SAR interpretation
Reduced steric complexity for fragment-based design
Medicinal chemistry Structure-activity relationship Building block

Purity and Vendor Availability

Commercial availability of 2-(2-piperidinyl)acetamide hydrochloride spans multiple global suppliers with purity specifications ranging from 95% to 97%. Sigma Aldrich (via ChemBridge) lists the compound at 95% purity (solid, HCl salt) with a catalog number 4014901 . Hit2Lead offers the same building block at 95% purity with pricing of $25/g, $101/5g, and $165/10g, with rush delivery options available . Chemenu lists a higher purity grade at 97% (Catalog No. CM488398) . The free base analog (CAS 98428-31-0) is available from AKSci and Leyan at 95% purity but requires refrigerated storage as noted above. Price and purity tier selection should be aligned with the intended application: 95% purity is generally sufficient for building block and intermediate use, while 97% may be preferable for analytical reference or stringent synthetic protocols.

Purity & Availability
Data to verify
95% (standard) to 97% (premium); multi-vendor supply
Tiered purity options support budget and protocol needs
Vendor catalog specifications; verify for critical use
Chemical procurement Quality specification Vendor comparison

Recommended Applications for 2-(2-Piperidinyl)acetamide hydrochloride


Chiral Scaffold for Asymmetric Synthesis and Resolution

The C-2 chiral center on the piperidine ring makes 2-(2-piperidinyl)acetamide hydrochloride a suitable substrate for chiral resolution studies and enantioselective derivatization. As demonstrated in patent literature (US 2006/0041137 A1), 2-substituted piperidine acetamides can be resolved into their enantiomers via diastereomeric salt formation, a capability absent in the achiral N-substituted isomer [1]. Researchers developing asymmetric synthetic methodologies or chiral ligand libraries should select this compound over the 1-substituted positional isomer, which lacks the requisite stereogenic center.

SAR Exploration from a Minimal Piperidine-Acetamide Scaffold

With a molecular weight of 178.66 g/mol and only two derivatizable functional handles (piperidine N–H and acetamide –NH₂), this compound provides an uncluttered scaffold for systematic structure-activity relationship (SAR) campaigns [2]. Compared to the phenyl-substituted analog (2-phenyl-2-(piperidin-2-yl)acetamide, MW 218.29), the unsubstituted scaffold reduces molecular complexity and eliminates confounding π-stacking interactions, enabling clearer attribution of biological activity changes to specific structural modifications. It is positioned for use in fragment-based drug discovery, focused library synthesis, and lead optimization programs targeting receptors or enzymes where piperidine-containing ligands are privileged chemotypes.

Co-Crystal and Supramolecular Design via H-Bond Donor Profile

The hydrogen bond donor count of 2–3 (depending on protonation state) distinguishes this compound from the N-substituted isomer (HBD = 1) and enables distinct supramolecular architectures . The combination of a secondary amine (piperidine N–H) and a primary amide (–CONH₂) provides two geometrically distinct H-bond donor sites, facilitating the design of binary and ternary co-crystals with complementary acceptor molecules. Crystal engineers and solid-form chemists screening for novel pharmaceutical co-crystals or organic framework materials should consider this HBD profile as a selection criterion favoring the 2-substituted isomer over the N-substituted analog.

Methylphenidate-Related Analytical Reference Intermediate

Although 2-(2-piperidinyl)acetamide hydrochloride itself is not a methylphenidate impurity, it serves as a structurally informative reference compound for analytical method development related to the methylphenidate synthetic pathway. The phenyl-substituted derivative (2-phenyl-2-(piperidin-2-yl)acetamide) is a recognized methylphenidate intermediate and EP Impurity C . The unsubstituted parent scaffold can be employed as a system suitability standard, a retention time marker, or a synthetic precursor in forced degradation studies to establish chromatographic separation from the phenyl-substituted analogs. Analytical laboratories supporting pharmaceutical quality control of methylphenidate-related substances may procure this compound as a complementary reference material.

Application
Selection Property
Validation Focus
Chiral resolution & asymmetric synthesis
Racemic 2-substituted scaffold with C-2 stereogenic center
Enantiomer separation via diastereomeric salt formation
SAR & fragment-based library design
Minimal unsubstituted scaffold, two derivatizable handles
Unambiguous structure-activity interpretation, lower steric complexity
Co-crystal & supramolecular engineering
HBD count 2–3 with geometrically distinct donor sites
Co-crystal screening, crystal packing topology
Analytical reference for methylphenidate pathway
Unsubstituted parent scaffold as chromatographic marker
HPLC method development, forced degradation studies

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